2-(2-CHLORO-5-METHYLPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE
Description
2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a piperazine ring, and a sulfonyl group
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(2-chloro-5-methylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-15-8-9-18(21)19(14-15)27-16(2)20(24)22-10-12-23(13-11-22)28(25,26)17-6-4-3-5-7-17/h3-9,14,16H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYAAFSDRBIZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone typically involves multiple steps. One common route starts with the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with 1-(4-phenylsulfonyl)piperazine in the presence of a base to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Sulfides and related derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the piperazine ring can modulate the compound’s binding affinity. The sulfonyl group may enhance the compound’s solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylphenol
- 1-(4-Phenylsulfonyl)piperazine
- 2-(2-Chloro-6-methylphenoxy)acetic acid
Uniqueness
2-(2-Chloro-5-methylphenoxy)-1-[4-(phenylsulfonyl)piperazino]-1-propanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxy group, piperazine ring, and sulfonyl group in a single molecule allows for versatile interactions and applications that are not typically observed in simpler compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
